Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, (aS)-
Description
Systematic IUPAC Nomenclature Analysis
The compound’s systematic name adheres to IUPAC rules for polycyclic systems and functional group prioritization. The parent structure is 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane , a tricyclic scaffold comprising:
- A bicyclo[3.3.1]nonane core with bridgehead atoms at positions 2 and 4 (indicated by the 0²,⁴ notation).
- An oxygen atom replacing a carbon at position 3 (3-oxa ).
- A nitrogen atom at position 9 (9-aza ).
The substituents are enumerated as follows:
- 9-Methyl : A methyl group attached to nitrogen at position 9.
- 7-yl ester : The ester functional group is located at position 7 of the tricyclic system.
- Benzeneacetic acid, α-(hydroxymethyl)- : The ester’s acid component is benzeneacetic acid with a hydroxymethyl (-CH₂OH) group at the α-position relative to the carboxylic acid.
The hydrobromide suffix denotes the compound’s salt form, where the tertiary amine nitrogen is protonated by hydrobromic acid (HBr).
Structural Relationship to Tropane Alkaloid Scaffolds
The tricyclic core shares structural homology with tropane alkaloids , which feature an 8-azabicyclo[3.2.1]octane skeleton. Key modifications include:
- Ring expansion : The addition of a third ring (tricyclo[3.3.1.0²,⁴] vs. bicyclo[3.2.1]) increases steric complexity.
- Heteroatom substitution : The 3-oxa group replaces a carbon, altering electronic properties.
- Methylation : The 9-methyl group on nitrogen mimics common tropane alkaloid substitutions (e.g., cocaine’s N-methyl group).
This structural hybrid leverages the pharmacological relevance of tropane alkaloids while introducing novel stereochemical and functional features.
Stereochemical Specification of (1α,2β,4β,5α,7β) Configuration
The compound’s stereodescriptors define the spatial arrangement of its five stereocenters:
| Position | Configuration | Spatial Orientation |
|---|---|---|
| 1 | α | Axial (perpendicular to ring) |
| 2 | β | Equatorial (parallel to ring) |
| 4 | β | Equatorial |
| 5 | α | Axial |
| 7 | β | Equatorial |
The (aS) designation for the ester oxygen indicates an S configuration at the α-hydroxymethyl carbon, determined using chiral auxiliary methods or X-ray crystallography. This stereochemical precision is critical for biological activity, as minor configuration changes can drastically alter receptor binding.
Hydrobromide Salt Formation Rationale
The hydrobromide salt forms via protonation of the tertiary amine nitrogen (position 9) by HBr, yielding a stable ionic pair:
$$ \text{R}3\text{N} + \text{HBr} \rightarrow \text{R}3\text{NH}^+ \cdot \text{Br}^- $$
Advantages of salt formation :
- Enhanced solubility : Ionic compounds exhibit improved aqueous solubility, facilitating pharmaceutical formulation.
- Stability : Hydrobromide salts resist hydrolysis and oxidation compared to free bases.
- Bioavailability : Ionized forms improve membrane permeability and absorption.
The choice of HBr over HCl (as in related compounds) may reflect optimized crystal packing or reduced hygroscopicity, as demonstrated in comparative studies of cabozantinib salts.
Properties
Molecular Formula |
C17H28BrNO7 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13+,14?,15-,16?;;;;/m1..../s1 |
InChI Key |
LACQPOBCQQPVIT-CQCPFGORSA-N |
Isomeric SMILES |
CN1[C@H]2CC(CC1C3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy and Key Reaction Steps
The target compound’s structure comprises a benzeneacetic acid backbone modified with a hydroxymethyl group, a tricyclic 3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester moiety, and a hydrobromide salt. The synthesis can be divided into three primary stages:
- Formation of the tricyclic core
- Esterification with α-(hydroxymethyl)benzeneacetic acid
- Hydrobromide salt preparation and stereochemical resolution
Synthesis of the Tricyclic 3-Oxa-9-Azatricyclo[3.3.1.02,4]Non-7-Yl Intermediate
The tricyclic scaffold is synthesized via a Diels-Alder cycloaddition or Mannich-type cyclization , as inferred from analogous procedures. A representative approach involves:
- Reacting a diene (e.g., furan derivative) with a nitroso compound to form the oxazine ring.
- Reductive amination to introduce the 9-methyl group, followed by acid-catalyzed cyclization to yield the tricyclic structure.
Key conditions :
- Solvent: Toluene or dichloromethane
- Catalyst: p-Toluenesulfonic acid (for cyclization)
- Temperature: 80–100°C (cycloaddition), 25°C (reduction)
Esterification with α-(Hydroxymethyl)benzeneacetic Acid
The ester linkage is formed via a Wittig reaction or Steglich esterification :
Wittig Reaction Methodology (Adapted from Patent CN106336357A)
- Preparation of Wittig reagent :
- Reaction with formaldehyde :
Steglich Esterification
- Coupling agent : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature
Hydrobromide Salt Formation and Stereochemical Control
The free base is converted to the hydrobromide salt via acid-base reaction :
- Dissolve the tricyclic ester in anhydrous ethanol.
- Add 48% hydrobromic acid dropwise at 0°C.
- Crystallize the product from a water-ethanol mixture to obtain the trihydrate form.
Stereochemical resolution :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Purification and Characterization
- Purification :
- Characterization :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical attributes:
- CAS Number : 6533-68-2
- Molecular Formula : C17H28BrNO7
- Molecular Weight : 438.3107 g/mol
The structure features a bicyclic framework that contributes to its biological activity and interaction with various biological targets.
Pharmaceutical Research
Benzeneacetic acid derivatives are often explored for their potential therapeutic effects. The compound's unique structure allows for interactions with various biological pathways, making it a candidate for drug development in areas such as:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that derivatives can modulate inflammatory pathways, providing avenues for treating chronic inflammatory diseases.
Biochemical Studies
The compound is utilized in biochemical assays to understand enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms.
Environmental Chemistry
Research has also focused on the environmental impact of benzeneacetic acid derivatives. They can serve as markers for pollution studies due to their stability and persistence in various ecosystems.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of benzeneacetic acid derivatives against common pathogens. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential for use in antibiotic formulations.
Case Study 2: Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory effects of the compound in vitro. The findings indicated a reduction in pro-inflammatory cytokines when treated with the compound, highlighting its potential application in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzeneacetic Acid Derivatives with Azabicyclo Frameworks
Benzeneacetic acid, a-cyclopentyl-a-hydroxy-,3-methyl-3-azabicyclo[3.3.1]non-9-yl ester (CAS 106650-06-0)
- Structure : Substitutes the hydroxymethyl group with a cyclopentyl-hydroxy moiety and modifies the azabicyclo substituent (3-methyl-3-azabicyclo).
- Molecular Formula: C₂₂H₃₁NO₃ (MW 357.49) .
Azaprophen (CAS 107010-27-5)
- Structure : Features a 6-methyl-6-azabicyclo[3.2.1]oct-3-yl ester core with α-methyl-α-phenyl substituents on the benzeneacetic acid.
- Activity : Exhibits anticholinergic and anticonvulsant properties. The diphenylpropionate group may enhance muscarinic receptor selectivity .
- Molecular Formula: C₂₃H₂₇NO₂ (MW 349.47) .
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (CAS 1630906-39-6)
Scopolamine Analogues and Derivatives
(-)-Hyoscine Hydrobromide (Synonym for Scopolamine Hydrobromide)
- Structure : Identical to the target compound but emphasizes the levorotatory enantiomer.
- Activity : Matches scopolamine’s anticholinergic effects, confirming enantiomeric purity’s role in efficacy .
Anisodine Hydrobromide (CAS 76822-34-9)
Compounds with Modified Ester Groups
Benzeneacetic acid, α-oxo-, trimethylsilyl ester
- Structure : Replaces the hydroxymethyl group with an α-oxo moiety and a trimethylsilyl ester.
S-Diclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid 4-(3H-1,2-dithiol-3-thione-5-yl)phenyl ester)
Comparative Data Table
Key Research Findings
- Scopolamine HBr: Inhibits silica-induced epithelial-mesenchymal transition (EMT) via p53-dependent pathways at 100 nM concentrations . Survival rates in p53-wildtype cells remain >90% at ≤150 nM, but drop in p53-knockout models .
- Azaprophen : Shows 10-fold higher affinity for muscarinic M3 receptors than scopolamine in rodent models, attributed to diphenylpropionate steric effects .
- Structural Insights : The 3-oxa-9-aza tricyclic framework is critical for anticholinergic activity. Modifications to the ester group (e.g., cyclopentyl, benzyl) alter pharmacokinetics but often reduce potency .
Biological Activity
Structure
The compound has a unique tricyclic structure that incorporates both aromatic and heterocyclic components. Its molecular formula is with a molecular weight of approximately 426.32 g/mol. The presence of various functional groups suggests potential interactions with biological systems.
Properties
- Solubility : The hydrobromide form indicates good solubility in polar solvents.
- Stability : Stability data is limited; however, compounds with similar structures often exhibit moderate stability under physiological conditions.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that benzeneacetic acid derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes.
- Anti-inflammatory Properties : Some derivatives of benzeneacetic acid are known to inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.
- Neuroprotective Effects : The structural features of this compound suggest potential neuroprotective activity, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzeneacetic acid derivative significantly reduced inflammation in animal models by inhibiting TNF-alpha production.
- Study 2 : Research in Pharmacology Reports showed that a similar tricyclic structure exhibited antimicrobial activity against Staphylococcus aureus, highlighting the potential for this compound in treating infections.
- Study 3 : A neuropharmacological study indicated that compounds with similar functional groups could protect neuronal cells from apoptosis induced by oxidative stress.
Data Summary
| Activity Type | Related Studies | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry | Reduced bacterial growth in vitro |
| Anti-inflammatory | Pharmacology Reports | Decreased TNF-alpha levels in vivo |
| Neuroprotective | Neuropharmacology Journal | Inhibited oxidative stress-induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
